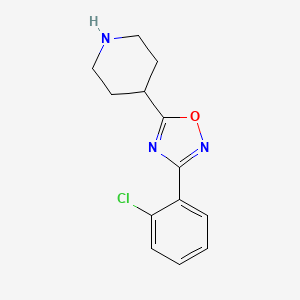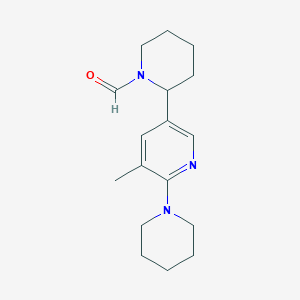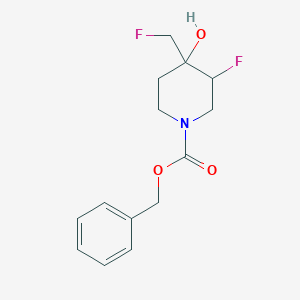![molecular formula C15H16ClNO3 B11816399 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[3-(4-clorofenil)prop-2-enoyl]piperidina-2-carboxílico es un compuesto químico con la fórmula molecular C15H16ClNO3 y un peso molecular de 293.75 g/mol . Este compuesto se caracteriza por la presencia de un anillo de piperidina, un grupo clorofenilo y un grupo prop-2-enoyl. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-[3-(4-clorofenil)prop-2-enoyl]piperidina-2-carboxílico normalmente implica la reacción de 4-clorobenzaldehído con ácido piperidina-2-carboxílico en condiciones específicas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, y un solvente, como el etanol. La mezcla se calienta a reflujo durante varias horas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. Esto incluye el uso de reactores automatizados, control preciso de la temperatura y monitoreo continuo de los parámetros de reacción para garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-[3-(4-clorofenil)prop-2-enoyl]piperidina-2-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol o cianuro de potasio en etanol.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados clorofenilo sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-[3-(4-clorofenil)prop-2-enoyl]piperidina-2-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antiinflamatorias o antimicrobianas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-[3-(4-clorofenil)prop-2-enoyl]piperidina-2-carboxílico implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-(prop-2-enoyl)piperidina-4-carboxílico: Estructura similar, pero carece del grupo clorofenilo.
Derivados de 3,4-dihidroxiphenylprop-2-enoyl: Grupo prop-2-enoyl similar, pero diferentes sustituyentes en el anillo aromático.
Singularidad
El ácido 1-[3-(4-clorofenil)prop-2-enoyl]piperidina-2-carboxílico es único debido a la presencia del grupo clorofenilo, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C15H16ClNO3 |
|---|---|
Peso molecular |
293.74 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20) |
Clave InChI |
FAWKEDOABDTXJB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)



![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)
![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)


![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)



